molecular formula C21H19ClN4O3 B2918730 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide CAS No. 672332-16-0

2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

Cat. No. B2918730
CAS RN: 672332-16-0
M. Wt: 410.86
InChI Key: CRADEKBGDOZYGE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a chemical compound with a molecular formula C22H20ClN5O3. It is commonly known as "FCPR03" and belongs to the class of pyridine carboxamides. This compound is widely used in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of FCPR03 involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. FCPR03 inhibits the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream signaling pathways and ultimately the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
FCPR03 has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit cancer cell migration and invasion, and inhibit the formation of blood vessels that supply nutrients to tumors. FCPR03 has also been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using FCPR03 in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a useful tool for studying this pathway in cancer cells. However, one limitation is that FCPR03 has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on FCPR03. One direction is to investigate its potential use in combination with other cancer drugs to enhance its anticancer effects. Another direction is to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and metastasis. Additionally, further research is needed to determine the optimal dosage and administration of FCPR03 for use in cancer treatment.

Synthesis Methods

The synthesis method of FCPR03 involves the condensation of 2-chloro-3-cyanopyridine, 4-(furan-2-carbonyl)piperazine, and 4-aminobenzonitrile. The reaction is carried out in the presence of a base and a solvent. The product is then purified by recrystallization to obtain pure FCPR03.

Scientific Research Applications

FCPR03 has shown promising results in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. FCPR03 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

properties

IUPAC Name

2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c22-19-17(3-1-9-23-19)20(27)24-15-5-7-16(8-6-15)25-10-12-26(13-11-25)21(28)18-4-2-14-29-18/h1-9,14H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADEKBGDOZYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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